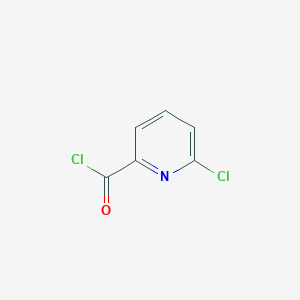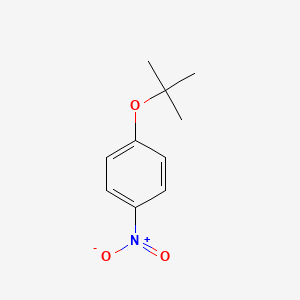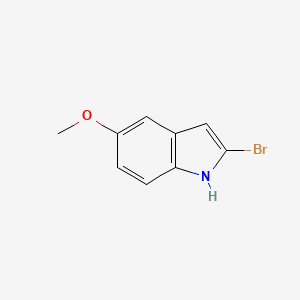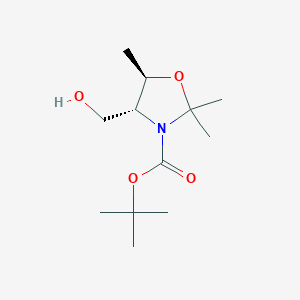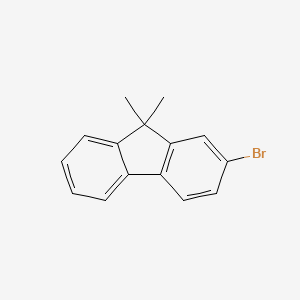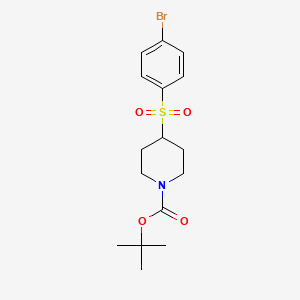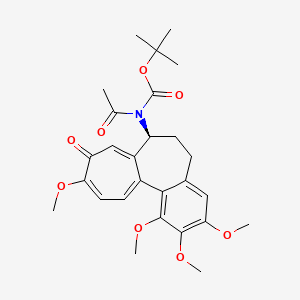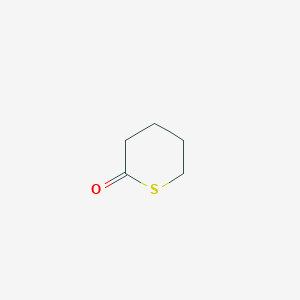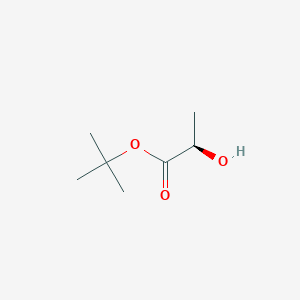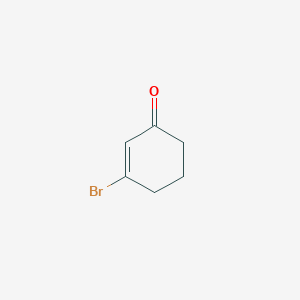
3-Bromocyclohex-2-enone
Übersicht
Beschreibung
3-Bromocyclohex-2-enone is a chemical compound with the molecular formula C6H7BrO . It belongs to the class of organic compounds known as cyclohexenones .
Synthesis Analysis
The synthesis of 3-Bromocyclohex-2-enone involves the reaction of 1,3-cyclohexanedione, triphenylphosphine, and carbon tetrabromide in an organic solvent under the protection of inert gas .Molecular Structure Analysis
The molecular structure of 3-Bromocyclohex-2-enone consists of a six-membered carbon ring with a bromine atom and a ketone functional group . The IUPAC name for this compound is 3-bromocyclohex-2-en-1-one .Physical And Chemical Properties Analysis
3-Bromocyclohex-2-enone has a molecular weight of 175.02 g/mol . It has a density of 1.611±0.06 g/cm3 and a boiling point of 67-70 °C at a pressure of 0.5 Torr .Wissenschaftliche Forschungsanwendungen
Organic Chemistry Education
3-Bromocyclohex-2-enone has been used in educational settings to teach organic chemistry principles . For instance, it has been used in experiments to demonstrate the α-bromination reaction of carbonyl compounds . This reaction is a significant topic in the field of organic chemistry .
Synthesis of α-Brominated Products
The α-bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis . These products find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Innovative Experimentation
3-Bromocyclohex-2-enone has been used in innovative experimentation . For example, three junior undergraduates successfully conducted an innovative experiment under the guidance of teachers . They investigated the bromination of various acetophenone derivatives by employing pyridine hydrobromide perbromide as the brominating agent .
Exploration of Reaction Parameters
The compound has been used to explore the effects of reaction time, reaction temperature, and dosage of the brominating agent . For instance, the results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Development of Safe Synthesis Methods
A safe and mild synthesis method for 3-Bromocyclohex-2-enone has been developed . This method does not use any liquid bromine reagent and obtains high-yield 3-Bromocyclohex-2-enone through low-cost raw materials .
Research and Development
3-Bromocyclohex-2-enone is used in research and development . It is used in the synthesis of other compounds and can be analyzed using various techniques
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromocyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSMYYHGYVHWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450018 | |
| Record name | 3-Bromocyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocyclohex-2-enone | |
CAS RN |
56671-81-9 | |
| Record name | 3-Bromocyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 3-Bromocyclohex-2-enone chosen as a reactant in the synthesis of styrylcyclohex-2-enones?
A1: The research aimed to synthesize various styrylcyclohex-2-enones, which are precursors to 2,3-dihydro-1H-phenanthren-4-ones. 3-Bromocyclohex-2-enone served as a suitable reactant in this synthesis due to its reactivity. The research paper specifically explored the use of both 3-chlorocyclohex-2-enone and 3-bromocyclohex-2-enone in Heck reactions with various styrenes []. The study found that both halides yielded the desired dienone product in good yield [].
Q2: What are the advantages of using 3-Chlorocyclohex-2-enone over 3-Bromocyclohex-2-enone in this specific synthesis?
A2: While both 3-chlorocyclohex-2-enone and 3-bromocyclohex-2-enone effectively yielded the desired dienone product, the research highlights the practical advantage of using the chloro compound. Due to its easier accessibility, 3-chlorocyclohex-2-enone was chosen for the subsequent synthesis of various styrylcyclohex-2-enones []. This choice demonstrates a focus on practicality and resource optimization in chemical synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



